2,3,6-Trimethylquinolin-4-OL
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Overview
Description
2,3,6-Trimethylquinolin-4-OL is a derivative of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, antiparasitic, and antitumor properties.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Quinoline derivatives are known to exhibit their effects through various mechanisms of action, depending on the specific derivative and its targets .
Result of Action
Given the known biological activities of quinoline derivatives, it can be inferred that the compound may have potential antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylquinolin-4-OL can be achieved through various methods. One common approach involves the reaction of 2,3,6-trimethylaniline with diethyl oxalate under acidic conditions, followed by cyclization to form the quinoline ring. Another method includes the use of activated alkynes in the presence of catalysts like palladium or copper to facilitate the formation of the quinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2,3,6-Trimethylquinolin-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline
- 3-Methylquinoline
- 6-Methylquinoline
- 4-Hydroxyquinoline
Uniqueness
2,3,6-Trimethylquinolin-4-OL is unique due to the presence of three methyl groups and a hydroxyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3,6-trimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBHMPKNBRNEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556621 |
Source
|
Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-42-3 |
Source
|
Record name | 2,3,6-Trimethyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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